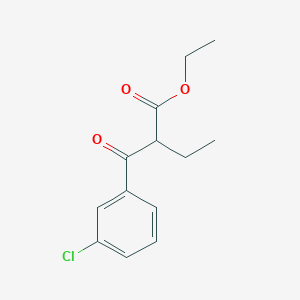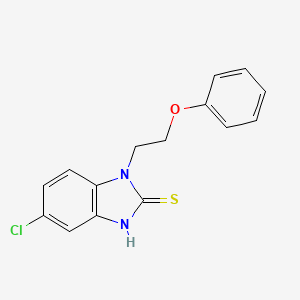![molecular formula C11H10INO3 B1527295 1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid CAS No. 1247901-32-1](/img/structure/B1527295.png)
1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid
Übersicht
Beschreibung
“1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1247901-32-1 . It has a molecular weight of 331.11 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-[(4-iodoanilino)carbonyl]cyclopropanecarboxylic acid . The InChI code is 1S/C11H10INO3/c12-7-1-3-8(4-2-7)13-9(14)11(5-6-11)10(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16) .Physical And Chemical Properties Analysis
This compound is a white to almost white powder . The compound is stable under normal temperatures and pressures .Wissenschaftliche Forschungsanwendungen
Ethylene Precursor in Plants
1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid is closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), a known ethylene precursor in plants. Studies have shown that when ACC is administered to plants, it is converted into a nonvolatile metabolite, such as 1-(malonylamino)cyclopropane-1-carboxylic acid, playing a significant role in the natural processes of wilting in plants (Hoffman, Yang, & McKeon, 1982).
Antiproliferative Activity
Compounds structurally related to 1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid have been synthesized and studied for their antiproliferative activity against cancer cell lines. A study demonstrates the inhibitory activity of similar compounds against various cancer cell lines, indicating the potential for therapeutic applications in oncology (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).
Carbonic Anhydrase Inhibition
Cyclopropylcarboxylic acids, a group to which 1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid belongs, have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes. These studies have found significant inhibitory effects, suggesting the potential for medical applications, particularly in targeting certain isoenzymes associated with various diseases (Boztaş, Çetinkaya, Topal, Gülçin, Menzek, Şahin, Tanc, & Supuran, 2015).
Biological Activities of ACC
1-aminocyclopropane-1-carboxylic acid (ACC) and its derivatives, which include 1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid, have a broad spectrum of biological activities, such as antifungal, antimicrobial, antiviral, and antitumoral effects. This emphasizes the diversity and potential applications of these compounds in various fields of biological research and medicine (Coleman & Hudson, 2016).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
1-[(4-iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INO3/c12-7-1-3-8(4-2-7)13-9(14)11(5-6-11)10(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDDYSVRQPWCDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=C(C=C2)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



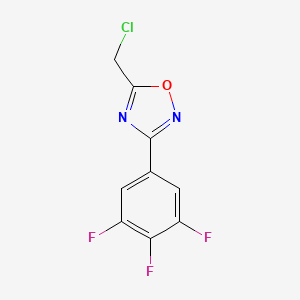
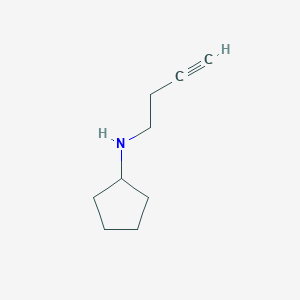
![1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene](/img/structure/B1527216.png)
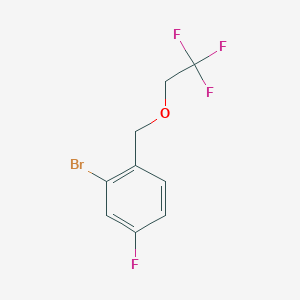
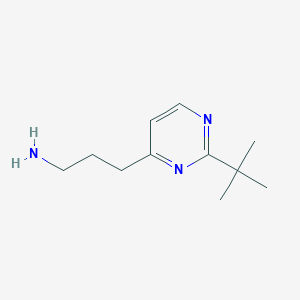
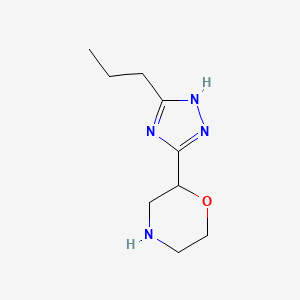

![5-fluoro-1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol](/img/structure/B1527226.png)
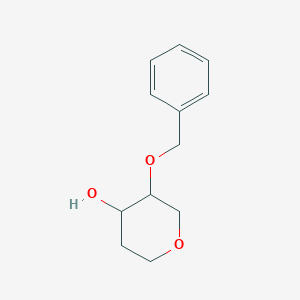
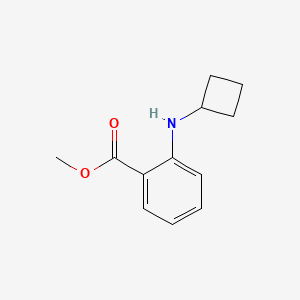
![5-Bromo-2-[(oxolan-3-yl)methoxy]aniline](/img/structure/B1527230.png)

